

(2-Ethoxy-phenoxy)-acetic acid chemical properties

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Compound of Interest

Compound Name: (2-Ethoxy-phenoxy)-acetic acid

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An In-Depth Technical Guide to the Chemical Properties of **(2-Ethoxy-phenoxy)-acetic Acid**

Abstract

(2-Ethoxy-phenoxy)-acetic acid, a derivative of phenoxyacetic acid, is a compound of significant interest in both agricultural and pharmaceutical research. Structurally characterized by an ethoxy group and a carboxymethyl ether substituent on a benzene ring, its chemical properties are dictated by the interplay of these functional groups. This guide provides a comprehensive technical overview of **(2-Ethoxy-phenoxy)-acetic acid**, covering its chemical identity, physicochemical properties, synthesis, and analytical characterization. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis and analysis, grounded in authoritative chemical principles.

Chemical Identity and Structure

(2-Ethoxy-phenoxy)-acetic acid is systematically identified by its CAS Number 3251-30-7.^[1] Its molecular structure consists of a phenoxyacetic acid core with an ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring. This substitution pattern is critical to its chemical behavior and biological activity.

The fundamental identifiers for this compound are summarized below for clarity and unambiguous reference.

Identifier	Value
IUPAC Name	(2-Ethoxyphenoxy)acetic acid
CAS Number	3251-30-7
Molecular Formula	C ₁₀ H ₁₂ O ₄
Molecular Weight	196.20 g/mol [1] [2]
Canonical SMILES	<chem>CCOc1ccccc1OCC(=O)O</chem>
InChI	InChI=1S/C10H12O4/c1-2-13-8-5-3-4-6-9(8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) [1]
Synonyms	Acetic acid, 2-(2-ethoxyphenoxy)-; Tamsulosin Impurity 15 [1]

Physicochemical and Toxicological Properties

The physical state of **(2-Ethoxy-phenoxy)-acetic acid** is typically a white to off-white solid.[\[1\]](#)

The presence of the carboxylic acid group allows for hydrogen bonding, while the ethoxy group and phenyl ring contribute to its lipophilicity. This balance influences its solubility, which is generally higher in organic solvents than in water.[\[1\]](#)

Data Summary

Property	Value / Description
Physical Appearance	White to off-white solid [1]
Solubility	Soluble in organic solvents; variable water solubility [1]
Hazard Classification	Skin Irritant (Category 2), Serious Eye Irritant (Category 2A) [3]
Precautionary Stmts.	P264, P280, P302+P352, P305+P351+P338 [3]

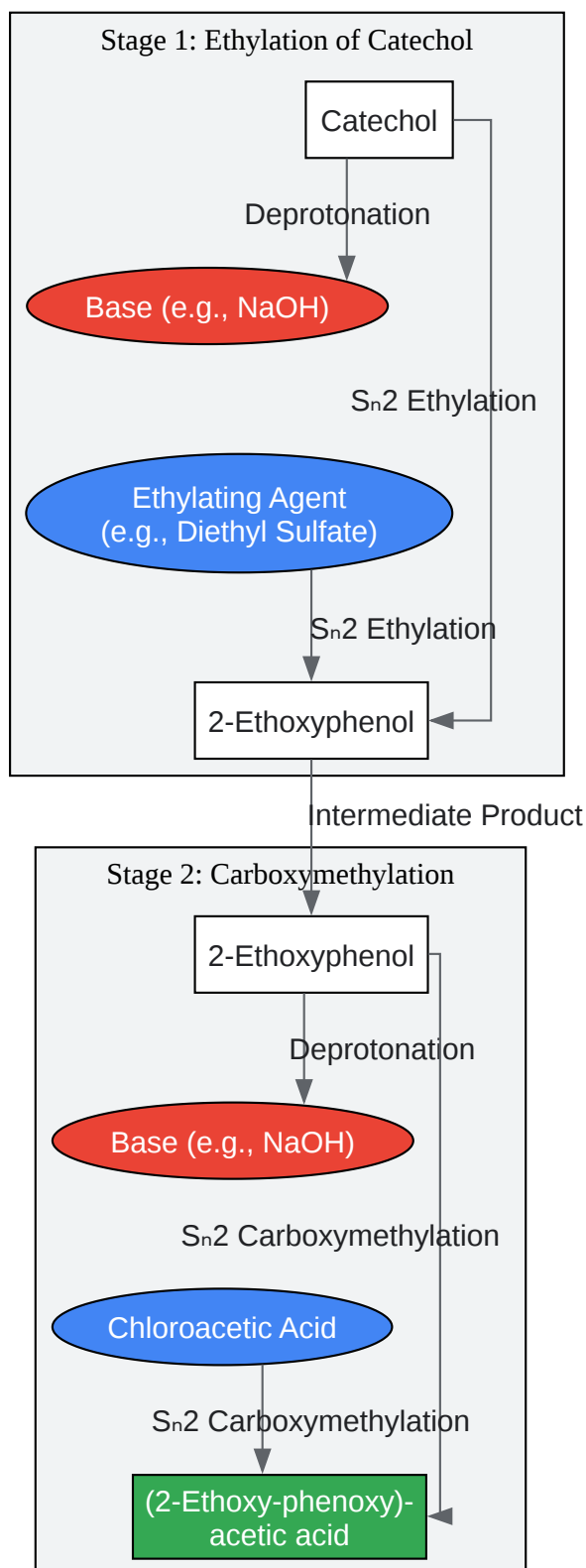
Toxicological Profile and Handling

(2-Ethoxy-phenoxy)-acetic acid is classified as a skin and eye irritant.[3] Standard laboratory precautions, including the use of protective gloves, clothing, and eye protection, are mandatory during handling to prevent irritation.[3] In case of contact, immediate flushing of the affected area with copious amounts of water is recommended.[3] Inhalation should be avoided, and work should be conducted in a well-ventilated area.[3]

Synthesis and Manufacturing

The primary and most versatile route for the synthesis of **(2-Ethoxy-phenoxy)-acetic acid** is the Williamson Ether Synthesis.[4][5] This classic S_N2 reaction provides a reliable method for forming the ether linkages central to the molecule's structure.[4][5] The synthesis can be logically approached in two main stages, as depicted in the workflow below.

Synthetic Workflow Diagram



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Caption: Two-stage synthesis of **(2-Ethoxy-phenoxy)-acetic acid** via Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative, self-validating procedure for the synthesis of **(2-Ethoxy-phenoxy)-acetic acid**.

Materials:

- 2-Ethoxyphenol (Guaiacol ethyl ether)
- Sodium Hydroxide (NaOH)
- Chloroacetic acid
- Hydrochloric acid (6M HCl)
- Diethyl ether (for extraction)
- Deionized water
- Anhydrous Magnesium Sulfate (for drying)

Procedure:

- Phenoxide Formation (Deprotonation):
 - In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-Ethoxyphenol in a suitable solvent like ethanol.
 - Add 1.1 equivalents of aqueous sodium hydroxide. The use of a slight excess of base ensures the complete conversion of the weakly acidic phenol to its more nucleophilic conjugate base, the phenoxide.^{[6][7]} This step is critical as the phenoxide is a significantly better nucleophile than the neutral phenol, which is necessary for an efficient S_N2 reaction.^[4]
 - Stir the mixture at room temperature for 30 minutes.

- Carboxymethylation (S_N2 Reaction):
 - Slowly add 1.1 equivalents of chloroacetic acid to the flask.[6] Chloroacetic acid serves as the electrophile, providing the carboxymethyl group.
 - Heat the reaction mixture to reflux (approximately 90-100°C) for 1-2 hours.[6] Heating provides the necessary activation energy for the S_N2 displacement of the chloride leaving group by the phenoxide nucleophile.[5]
 - Validation Checkpoint 1: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-Ethoxyphenol spot is consumed.
- Workup and Isolation:
 - Cool the reaction mixture to room temperature and dilute with approximately 10 mL of water.[6]
 - Acidify the solution by slowly adding 6M HCl until the pH is ~2 (test with litmus paper).[6] This step protonates the carboxylate salt, precipitating the desired carboxylic acid product, which is less soluble in acidic water.
 - Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 20 mL).
 - Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- Purification and Validation:
 - Recrystallize the crude solid product from a minimal amount of hot water or an ethanol/water mixture to yield purified crystals.[6]
 - Validation Checkpoint 2: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

- Validation Checkpoint 3: Acquire ^1H NMR, ^{13}C NMR, and IR spectra to confirm the chemical structure.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

Expected Spectroscopic Data

While specific spectra for this exact compound are not readily available in public databases, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds like (2-methylphenoxy)acetic acid and (2-methoxy-ethoxy)-acetic acid.

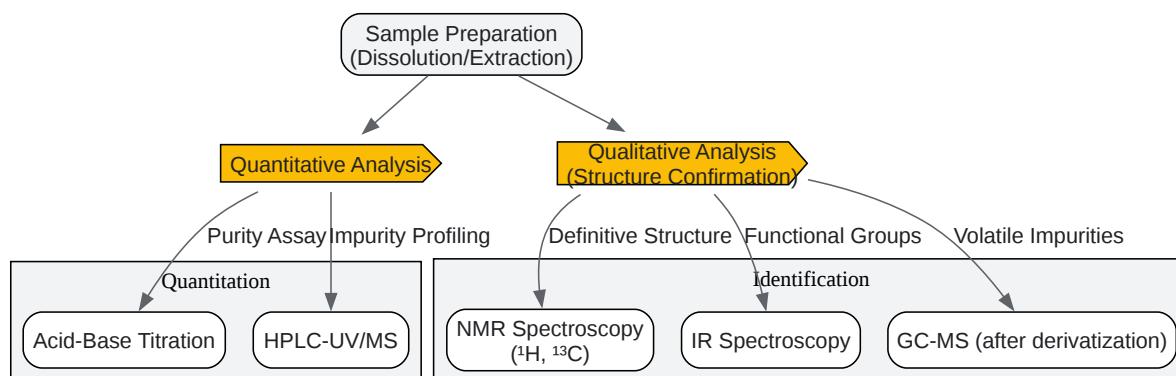
[\[8\]](#)[\[9\]](#)[\[10\]](#)

- ^1H NMR:
 - A triplet at ~1.4 ppm and a quartet at ~4.1 ppm, characteristic of the ethoxy group ($\text{CH}_3\text{-CH}_2\text{-O}$).
 - A singlet at ~4.7 ppm for the methylene protons of the acetic acid moiety ($\text{-O-CH}_2\text{-COOH}$).
 - A multiplet region between ~6.8-7.2 ppm for the four aromatic protons on the disubstituted benzene ring.
 - A broad singlet at >10 ppm for the acidic proton of the carboxylic acid group.
- ^{13}C NMR:
 - Signals for the ethoxy group carbons (~15 ppm for CH_3 , ~64 ppm for O-CH_2).
 - A signal for the methylene carbon of the acetic acid moiety (~67 ppm).
 - Aromatic carbon signals between ~112-150 ppm.
 - A signal for the carbonyl carbon of the carboxylic acid at ~173 ppm.
- Infrared (IR) Spectroscopy:

- A very broad absorption band from $\sim 2500\text{--}3300\text{ cm}^{-1}$ due to the O-H stretching of the hydrogen-bonded carboxylic acid.
- A strong, sharp absorption at $\sim 1700\text{--}1730\text{ cm}^{-1}$ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.
- C-O stretching bands for the ether linkages around 1250 cm^{-1} and 1040 cm^{-1} .
- C-H stretching bands for the aromatic and aliphatic groups just below and above 3000 cm^{-1} .

Analytical Workflow

Quantitative analysis and impurity profiling are essential in a drug development context, where **(2-Ethoxy-phenoxy)-acetic acid** may be present as an impurity or metabolite.[1][2]



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Caption: Workflow for the analytical characterization of **(2-Ethoxy-phenoxy)-acetic acid**.

Methodology Insights:

- **Acid-Base Titration:** For bulk purity assessment, potentiometric or colorimetric titration with a standardized strong base (e.g., 0.1 M NaOH) is a cost-effective and precise method.^{[11][12]} The carboxylic acid provides a clear endpoint for stoichiometric determination.
- **High-Performance Liquid Chromatography (HPLC):** Reversed-phase HPLC with UV detection is the method of choice for separating the target compound from starting materials and by-products. For higher sensitivity and confirmation, coupling to a mass spectrometer (LC-MS) is ideal.^[13]
- **Gas Chromatography-Mass Spectrometry (GC-MS):** Due to the low volatility of the carboxylic acid, derivatization (e.g., esterification to its methyl or ethyl ester) is typically required prior to GC-MS analysis.^[14] This technique is highly effective for identifying and quantifying the compound, especially in complex matrices.^{[14][15]}

Applications in Research and Drug Development

(2-Ethoxy-phenoxy)-acetic acid holds relevance in several scientific domains:

- **Pharmaceutical Analysis:** It is identified as "Tamsulosin Impurity 15," making it a critical reference standard for quality control during the manufacturing and stability testing of the drug Tamsulosin, an α 1-adrenoceptor antagonist.^{[1][16]}
- **Agricultural Science:** Like other phenoxyacetic acids, it has potential herbicidal or plant growth-regulating properties, making it a subject of interest in agricultural research.^[1]
- **Synthetic Chemistry:** The compound serves as a versatile intermediate. The carboxylic acid and ether functionalities allow for a variety of chemical transformations, enabling the synthesis of more complex derivatives for screening in drug discovery programs.^{[1][17]}

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References

- 1. CAS 3251-30-7: (2-ethoxyphenoxy)acetic acid | CymitQuimica [cymitquimica.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. aksci.com [aksci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]
- 9. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A Test Procedure for the Determination of (2-Methoxyethoxy)acetic Acid in Urine from Jet Fuel-Exposed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. usbio.net [usbio.net]
- 17. jetir.org [jetir.org]
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